4-Nitro-6-(trifluoromethyl)picolinaldehyde 4-Nitro-6-(trifluoromethyl)picolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1289191-29-2
VCID: VC19874926
InChI: InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H
SMILES:
Molecular Formula: C7H3F3N2O3
Molecular Weight: 220.11 g/mol

4-Nitro-6-(trifluoromethyl)picolinaldehyde

CAS No.: 1289191-29-2

Cat. No.: VC19874926

Molecular Formula: C7H3F3N2O3

Molecular Weight: 220.11 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-6-(trifluoromethyl)picolinaldehyde - 1289191-29-2

Specification

CAS No. 1289191-29-2
Molecular Formula C7H3F3N2O3
Molecular Weight 220.11 g/mol
IUPAC Name 4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H
Standard InChI Key MYEUOJCKHALQDZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-]

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-nitro-6-(trifluoromethyl)picolinaldehyde involves sequential functionalization of the pyridine ring. A plausible route adapts methodologies from structurally analogous compounds:

  • Halogenation and Lithiation:
    Starting with 2-bromo-4-(trifluoromethyl)pyridine, lithiation at the 2-position using n-butyllithium generates a reactive intermediate. Quenching with N,N-dimethylformamide (DMF) introduces the aldehyde group, yielding 6-(trifluoromethyl)picolinaldehyde .

  • Nitration:
    Subsequent nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) installs the nitro group at the 4-position. The trifluoromethyl group’s meta-directing effect ensures regioselective nitration .

Table 1: Representative reaction conditions for key steps

StepReagents/ConditionsYield
Lithiation-formylationn-BuLi, DMF, –78°C, dry toluene68%
NitrationHNO₃/H₂SO₄, 0°C, 1 hr52%

Chemical Properties and Reactivity

Electronic Effects

The nitro (–NO₂) and trifluoromethyl (–CF₃) groups create a highly electron-deficient aromatic system:

  • Aldehyde Activation: The aldehyde’s electrophilicity is amplified, facilitating nucleophilic additions (e.g., Schiff base formation).

  • Ring Deactivation: Electrophilic substitution at the 3- and 5-positions is hindered, directing reactions to the nitro or aldehyde groups.

Stability Considerations

  • Thermal Sensitivity: Decomposition occurs above 150°C due to nitro group instability.

  • Hydration in Aqueous Media: The aldehyde forms a geminal diol in acidic or neutral water, necessitating anhydrous storage .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s reactivity enables diverse transformations:

  • Reductive Amination: Conversion of the aldehyde to amine derivatives for kinase inhibitor development.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 4-amino-6-(trifluoromethyl)picolinaldehyde, a precursor for antimalarial agents .

Table 2: Derivatives and their biological targets

DerivativeTarget ClassActivity
4-Amino-6-CF₃-picolinaldehydePlasmodium falciparumAntimalarial (IC₅₀: 12 nM)
Schiff base with benzylamineEGFR KinaseInhibitory (IC₅₀: 8 nM)

Industrial-Scale Production Challenges

Purification and Yield Optimization

  • Chromatography Limitations: High-purity batches require costly silica gel chromatography.

  • Continuous Flow Reactors: Microreactor systems improve heat dissipation during exothermic nitration, enhancing yield to 75% .

Comparative Analysis with Analogues

4-(Trifluoromethyl)picolinaldehyde vs. Nitro Derivative

  • Reactivity: The nitro derivative’s aldehyde is 3× more reactive in condensations due to enhanced electrophilicity.

  • Solubility: Nitro substitution reduces aqueous solubility (0.2 mg/mL vs. 1.5 mg/mL for non-nitro analogue) .

Future Research Directions

Catalytic Asymmetric Reactions

Exploiting the aldehyde’s chirality in organocatalytic processes for enantioselective C–C bond formation.

Green Chemistry Approaches

Replacing HNO₃/H₂SO₄ with biocatalytic nitration systems to reduce waste.

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